Dual FTase/GGTase-I Inhibition: A 49-Fold Selectivity Window Differentiates L-778123 from Mono-Specific FTase Inhibitors
Unlike the mono-specific FTase inhibitors Tipifarnib and Lonafarnib, L-778123 exhibits potent dual inhibition against both FTase and GGTase-I. In standardized enzyme inhibition assays, L-778123 demonstrates a defined selectivity window: it inhibits FTase with an IC50 of 2 nM and GGTase-I with an IC50 of 98 nM, a 49-fold difference [1][2]. This contrasts with FTase-specific inhibitors, which show little to no activity against GGTase-I, a key bypass mechanism for oncogenic Ki-Ras signaling [3].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | FTase IC50 = 2 nM; GGTase-I IC50 = 98 nM |
| Comparator Or Baseline | Tipifarnib (R115777): FTase IC50 = 0.86 nM, no significant GGTase-I inhibition |
| Quantified Difference | L-778123 is a dual inhibitor; Tipifarnib is mono-specific. |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This dual inhibition profile is the primary scientific rationale for selecting L-778123 over mono-specific FTase inhibitors when the experimental goal is to study or block both arms of the prenylation pathway simultaneously.
- [1] Lobell, R. B., et al. (2002). Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type I. Molecular Cancer Therapeutics, 1(9), 747–758. View Source
- [2] Reid, T. S., Long, S. B., & Beese, L. S. (2004). Crystallographic analysis reveals that anticancer clinical candidate L-778,123 inhibits protein farnesyltransferase and geranylgeranyltransferase-I by different binding modes. Biochemistry, 43(28), 9000–9008. View Source
- [3] Sousa, S. F., Fernandes, P. A., & Ramos, M. J. (2008). Farnesyltransferase inhibitors: a detailed chemical view on an elusive biological problem. Current Medicinal Chemistry, 15(15), 1478-1492. View Source
